3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine
Description
Properties
IUPAC Name |
3-[3-(2-methylpropylsulfonyl)azetidin-1-yl]sulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-10(2)9-19(15,16)12-7-14(8-12)20(17,18)11-4-3-5-13-6-11/h3-6,10,12H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCZPQALUACCDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of a suitable azetidine precursor with isobutylsulfonyl chloride under basic conditions to introduce the isobutylsulfonyl group. This intermediate is then reacted with a pyridine derivative containing a sulfonyl group to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, although this is less common.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, while the azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorine for the pyridine ring, and nucleophiles like amines or thiols for the azetidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the pyridine or azetidine rings .
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that compounds with pyridine and sulfonamide functionalities exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine could be developed as a new antibiotic .
- Anticancer Potential : Studies have demonstrated that azetidine derivatives can inhibit cancer cell proliferation. The unique structure of this compound may enhance its efficacy against specific cancer types, warranting further investigation in clinical settings .
- Antiviral Properties : Similar compounds have been evaluated for antiviral activity, showing promise against viruses such as HSV-1. The sulfonamide group may contribute to this activity by interacting with viral proteins .
- Material Science
-
Biological Research
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can be leveraged for therapeutic purposes, particularly in conditions where enzyme modulation is beneficial .
- Inflammation Modulation : Compounds similar to this compound have shown anti-inflammatory effects in preliminary studies, indicating potential applications in treating inflammatory diseases .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | TBD | |
| Anticancer | Cancer Cell Lines | TBD | |
| Antiviral | HSV-1 | TBD | |
| Enzyme Inhibition | Carbonic Anhydrase | TBD |
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various sulfonamide derivatives, including those with a pyridine structure. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a lead compound for antibiotic development .
- Cancer Cell Proliferation Inhibition : Research involving azetidine derivatives revealed their potential to inhibit proliferation in specific cancer cell lines. The unique structural features of this compound may enhance its selectivity and potency against tumor cells .
- Enzyme Interaction Studies : Investigations into the enzyme inhibition profiles of related compounds highlighted the potential of this class of molecules to modulate enzymatic activity effectively. This suggests that further studies on this compound could lead to novel therapeutic agents targeting specific pathways involved in disease processes .
Mechanism of Action
The mechanism of action of 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Cligosiban (5-[3-[3-(2-chloro-4-fluorophenoxy)azetidin-1-yl]-5-(methoxymethyl)-1,2,4-triazol-4-yl]-2-methoxypyridine)
- Structural Similarities : Both compounds contain pyridine and azetidine moieties. Cligosiban also includes a triazole ring, whereas the target compound replaces this with dual sulfonyl groups.
- Functional Differences: Cligosiban’s phenoxy and methoxymethyl substituents confer distinct electronic and steric properties compared to the isobutylsulfonyl group in the target compound. This likely results in divergent biological targets; cligosiban has been tested for premature ejaculation therapy .
- Pharmacokinetic Insights : Sulfonyl groups in the target compound may improve water solubility compared to cligosiban’s hydrophobic triazole and methoxy groups.
3-((1H-Pyrrolo[3,2-c]pyridin-1-yl)sulfonyl)imidazo[1,2-a]pyridine (c-Met Inhibitor)
- Structural Overlap : This compound shares a sulfonyl-linked heterocyclic system but employs an imidazo[1,2-a]pyridine scaffold instead of azetidine.
- Biological Activity : The c-Met inhibitor demonstrates potent kinase inhibition, validated through enzymatic and cellular assays . The target compound’s azetidine ring may confer different selectivity profiles due to ring strain and conformational rigidity.
- Synthetic Complexity : The dual sulfonation in the target compound may present synthesis challenges compared to single sulfonyl derivatives.
Azetidine-Sulfonyl Derivatives in Patent Literature
- TLR7-9 Antagonists: Patented compounds such as 5-[6-[[3-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives highlight the therapeutic relevance of azetidine-sulfonyl motifs in autoimmune diseases like lupus .
Physicochemical and Pharmacological Data Comparison
Table 1: Molecular Properties of Selected Compounds
*Estimated based on substituent hydrophilicity (sulfonyl > triazole > quinoline).
Biological Activity
The compound 3-((3-(Isobutylsulfonyl)azetidin-1-yl)sulfonyl)pyridine is a novel organic molecule that combines an azetidine ring and sulfonyl groups, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is , indicating the presence of multiple functional groups that contribute to its biological properties. The azetidine ring is a four-membered nitrogen-containing heterocycle, while the sulfonyl groups enhance its reactivity and solubility.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit specific enzymes, potentially affecting metabolic pathways.
- Cellular Signaling Interference : The sulfonyl groups may facilitate interactions with cellular receptors, modulating signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Research indicates that compounds containing azetidine rings exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other azetidine derivatives.
- Anticancer Potential : The structural characteristics suggest potential efficacy against cancer cell lines by disrupting cellular functions.
- Anti-inflammatory Effects : Sulfonyl groups are often associated with anti-inflammatory activities, which could be relevant in therapeutic contexts.
Comparative Analysis
A comparative study was conducted with related compounds to highlight the uniqueness of this compound. The following table summarizes key features:
| Compound Name | Structural Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 3-(tert-butylsulfonyl)-azetidine | Tert-butyl group instead of isobutyl | Antimicrobial | Less sterically hindered |
| 4-methoxy-benzenesulfonamide | Sulfonamide group | Anticancer | Lacks azetidine ring |
| 2-(isopropanesulfonamido)-pyrrolidine | Pyrrolidine ring | Antiviral | Different ring structure |
This comparison underscores the distinct combination of an azetidine ring with sulfonamide substituents in this compound, making it a compelling candidate for further research.
Case Studies and Research Findings
Several studies have explored the biological activity of azetidine derivatives, providing insights into their mechanisms and potential applications:
- Study on Antimicrobial Activity : A recent investigation demonstrated that a related azetidine compound exhibited significant inhibition against various bacterial strains, suggesting that structural modifications can enhance efficacy.
- Cancer Cell Line Studies : Research examining the effects of sulfonamide-containing azetidines on cancer cell lines showed promising results in reducing cell viability and inducing apoptosis.
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR (DMSO-d₆) identifies sulfonyl and azetidine proton environments. Key signals include δ 3.5–4.0 ppm (azetidine CH₂) and δ 8.0–9.0 ppm (pyridine protons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₃H₁₉N₂O₄S₂: 347.08 g/mol) .
- X-ray Crystallography : Resolves spatial arrangement of sulfonyl groups and azetidine ring (e.g., torsion angles between pyridine and azetidine planes) .
How does the electronic environment of the pyridine ring influence the compound’s reactivity in further derivatization?
Advanced
The pyridine ring’s electron-withdrawing nature directs electrophilic substitution:
- Nitrogen lone pair : Stabilizes intermediates during nucleophilic aromatic substitution (e.g., replacing halogens at the 2- or 4-positions).
- Sulfonyl group activation : Enhances reactivity toward Grignard reagents or organozinc compounds at the para position relative to the sulfonyl group .
Case Study : Pyridine-3-sulfonyl chloride derivatives undergo selective coupling with amines at the sulfonyl site, preserving the azetidine core .
What are the known biological targets or mechanistic hypotheses for this compound?
Q. Basic
- Kinase inhibition : Structural analogs (e.g., triazolopyridazines) show activity against EGFR and VEGFR-2 via ATP-binding pocket interaction .
- Antimicrobial activity : Sulfonyl groups disrupt bacterial membrane synthesis (e.g., MurB enzyme inhibition in S. aureus) .
- Anti-inflammatory potential : Azetidine derivatives modulate COX-2 expression in macrophage assays (IC₅₀ ~10 µM) .
What strategies optimize the sulfonylation step in synthesis to improve yield and scalability?
Q. Advanced
- Solvent selection : Replace dichloromethane with THF to reduce byproduct formation (e.g., sulfonic acid esters) .
- Temperature control : Slow addition of sulfonyl chloride at –10°C minimizes exothermic side reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation kinetics. Pilot studies report 15–20% yield improvements .
How do structural modifications to the azetidine ring affect the compound’s pharmacokinetic properties?
Q. Advanced
- Ring size : Smaller azetidine rings (vs. pyrrolidine) enhance metabolic stability by reducing CYP450 oxidation.
- Substituent effects : Introducing electron-donating groups (e.g., methoxy) on the azetidine ring improves solubility (logP reduction by 0.5–1.0 units) .
- Stereochemistry : Cis vs. trans configurations at the azetidine C3 position alter bioavailability (e.g., cis isomers show 2-fold higher Cmax in rodent models) .
What in silico tools are effective for predicting the compound’s ADMET profile?
Q. Advanced
- Molecular docking (AutoDock Vina) : Predicts binding modes with cytochrome P450 isoforms to assess metabolic liability .
- QSAR models : Use descriptors like topological polar surface area (TPSA) and H-bond donors to estimate blood-brain barrier permeability .
- MD simulations (GROMACS) : Evaluates stability in lipid bilayers to predict membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
